molecular formula C7H13ClO2S B12303900 (2-Methylcyclopentyl)methanesulfonyl chloride

(2-Methylcyclopentyl)methanesulfonyl chloride

Cat. No.: B12303900
M. Wt: 196.70 g/mol
InChI Key: RIOXHVHSPYOXRG-UHFFFAOYSA-N
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Description

(2-Methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-methylcyclopentyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclopentyl)methanesulfonyl chloride can be synthesized through the reaction of 2-methylcyclopentanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure the efficient conversion of methanesulfonic acid to the desired sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonates: Formed from the reaction with alcohols

    Sulfonic Acids: Formed from oxidation reactions

Scientific Research Applications

(2-Methylcyclopentyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various compounds.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclopentyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound, used widely in organic synthesis.

    Tosyl chloride: Another sulfonyl chloride, used for similar purposes but with a different aromatic ring structure.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.

Uniqueness

(2-Methylcyclopentyl)methanesulfonyl chloride is unique due to the presence of the 2-methylcyclopentyl ring, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

(2-methylcyclopentyl)methanesulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3

InChI Key

RIOXHVHSPYOXRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1CS(=O)(=O)Cl

Origin of Product

United States

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